molecular formula C15H14N4O3S B7180362 N-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)-1,3-thiazol-2-yl]acetamide

N-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B7180362
M. Wt: 330.4 g/mol
InChI Key: LSXRXYKOBBXAQP-UHFFFAOYSA-N
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Description

N-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a benzodiazepine core fused with a thiazole ring and an acetamide group. This compound is of interest due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug design.

Properties

IUPAC Name

N-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9(20)16-15-18-11(8-23-15)14(22)19-7-6-13(21)17-10-4-2-3-5-12(10)19/h2-5,8H,6-7H2,1H3,(H,17,21)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXRXYKOBBXAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C(=O)N2CCC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation of Benzodiazepine Core

    • The synthesis begins with the formation of the benzodiazepine core. This can be achieved through the condensation of an ortho-phenylenediamine with a suitable carboxylic acid derivative, such as an acyl chloride or ester, under acidic or basic conditions.
  • Formation of Thiazole Ring

    • The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone. This reaction typically requires a base, such as potassium carbonate, and is conducted in a polar aprotic solvent like dimethylformamide (DMF).
  • Coupling of Benzodiazepine and Thiazole Units

    • The benzodiazepine and thiazole units are coupled through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
  • Acetylation

    • The final step involves the acetylation of the thiazole nitrogen using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the benzodiazepine core. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction

    • Reduction reactions can target the carbonyl groups within the compound. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
  • Substitution

    • The thiazole ring can participate in nucleophilic substitution reactions. Halogenated derivatives of the compound can be synthesized using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NBS or NCS in an organic solvent like chloroform.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development:

Industry

    Material Science: The compound’s unique structure could be explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with the central nervous system. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The thiazole ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used primarily for its anticonvulsant effects.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) which contain the thiazole ring but differ significantly in their biological activity.

Uniqueness

N-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)-1,3-thiazol-2-yl]acetamide is unique due to its combined benzodiazepine and thiazole structures, which may confer a distinct pharmacological profile compared to other benzodiazepines or thiazole derivatives alone. This dual structure could potentially enhance its binding affinity and specificity for certain biological targets, making it a promising candidate for further research and development.

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